molecular formula C7H4F3NO2S B13395223 2-Nitro-5-(trifluoromethyl)benzenethiol

2-Nitro-5-(trifluoromethyl)benzenethiol

Cat. No.: B13395223
M. Wt: 223.17 g/mol
InChI Key: WVDVTEDRGYZSQV-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethyl)benzenethiol is an organic compound that contains a sulfur atom in its molecular structure. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. The compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to a benzene ring, along with a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-5-(trifluoromethyl)benzenethiol can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with a trifluoromethylsilane and a nitroalkane. The nucleophilic nature of the trifluoromethyl group enables this reaction, producing this compound and 2-aminothiophenol .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of flow chemistry techniques. This method allows for the efficient and scalable production of the compound by using readily available organic precursors in combination with cesium fluoride as the primary fluorine source .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(trifluoromethyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Aminothiophenol derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5-(trifluoromethyl)benzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trifluoromethyl)benzenethiol involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. The thiol group can form covalent bonds with target proteins or enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(trifluoromethyl)benzenethiol is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the nitro, trifluoromethyl, and thiol groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H4F3NO2S

Molecular Weight

223.17 g/mol

IUPAC Name

2-nitro-5-(trifluoromethyl)benzenethiol

InChI

InChI=1S/C7H4F3NO2S/c8-7(9,10)4-1-2-5(11(12)13)6(14)3-4/h1-3,14H

InChI Key

WVDVTEDRGYZSQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)[N+](=O)[O-]

Origin of Product

United States

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